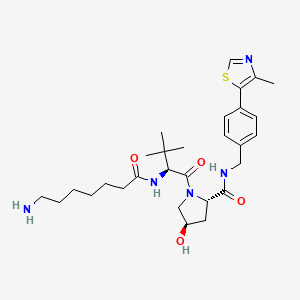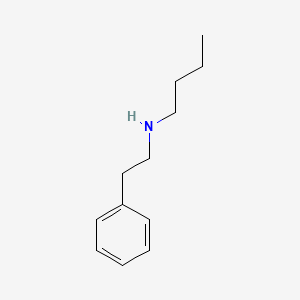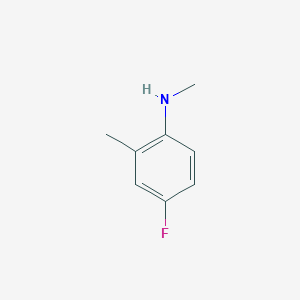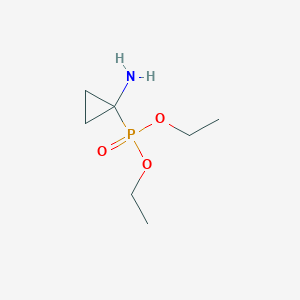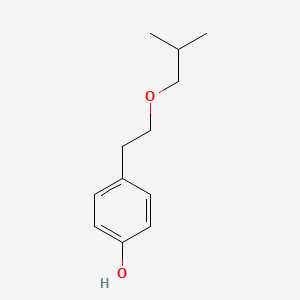
4-(2-Isobutoxy-ethyl)-phenol
Descripción general
Descripción
4-(2-Isobutoxy-ethyl)-phenol, commonly known as IBEP, is a synthetic phenol compound with a wide range of applications in the scientific field. It is an important intermediate in the synthesis of several industrial products, such as plasticizers, surfactants, and agrochemicals. IBEP has also been studied for its potential as a therapeutic agent, with research into its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Environmental and Biological Impact Studies
Studies on nonylphenols, which are structurally related to 4-(2-Isobutoxy-ethyl)-phenol, have shown their significance in environmental and biological research. Nonylphenols, due to their endocrine-disrupting potential, have been synthesized in an isomer-specific manner to better understand their biological and environmental impacts. This approach aids in dissecting the role of structural variations on their estrogenic effects and degradation behaviors in the environment (Boehme et al., 2010).
Effects on Hormonal Receptors
The interaction of phenolic compounds, similar to 4-(2-Isobutoxy-ethyl)-phenol, with hormonal receptors has been investigated. Certain phenols and plasticizers, including nonylphenols, have been found to affect both the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR), suggesting their potential implications in endocrine disruption (Krüger et al., 2008).
Synthetic and Catalytic Applications
Phenolic compounds, including those structurally related to 4-(2-Isobutoxy-ethyl)-phenol, have been utilized in synthetic chemistry. For instance, their role in the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation processes has been demonstrated, showcasing the versatility of phenolic compounds in organic synthesis (Zhu et al., 2003).
Antimicrobial and Surface Activity
The amphiphilic nature of certain phenolic compounds has been explored for their antimicrobial properties. Nonionic amphiphilic phenolic molecules have been synthesized and evaluated for their antimicrobial activity, highlighting the potential of phenolic compounds in developing antimicrobial coatings and materials (Wynne et al., 2008).
Antioxidant Activity Studies
The structure-antioxidant activity relationship of phenolic compounds has been extensively studied to understand the influence of various functional groups on their antioxidant capabilities. This research is crucial for the development of phenolic compounds as antioxidants in various applications, including food preservation and pharmaceuticals (Chen et al., 2020).
Catalytic Applications and Hydrogenation Studies
Phenolic compounds have been used as ligands in catalytic systems, showcasing their role in facilitating various chemical transformations. Studies on palladium(II) complexes with phenolic ligands have provided insights into their use in hydrogenation reactions, further expanding the utility of phenolic compounds in catalysis (Tshabalala & Ojwach, 2018).
Propiedades
IUPAC Name |
4-[2-(2-methylpropoxy)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10(2)9-14-8-7-11-3-5-12(13)6-4-11/h3-6,10,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPUKPMFZPDZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Isobutoxy-ethyl)-phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



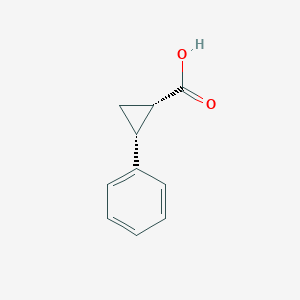
![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B3117999.png)

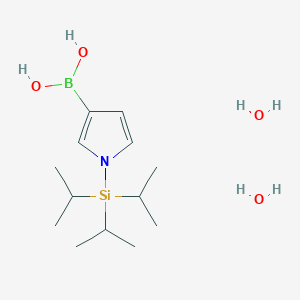

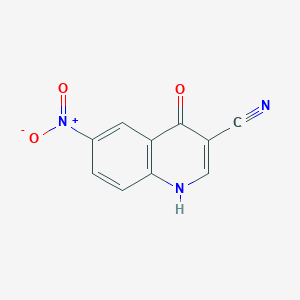
![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B3118043.png)
![tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid](/img/structure/B3118048.png)

